molecular formula C9H11NO B1599020 1-p-Tolyl-ethanone oxime CAS No. 2089-33-0

1-p-Tolyl-ethanone oxime

Cat. No. B1599020
CAS RN: 2089-33-0
M. Wt: 149.19 g/mol
InChI Key: XAAUYUMBCPRWED-NTMALXAHSA-N
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Description

1-p-Tolyl-ethanone oxime (1-p-TEO) is an organic compound that has been studied extensively for its potential applications in the field of organic synthesis. 1-p-TEO is a versatile intermediate in organic synthesis, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-p-TEO has been used in a variety of scientific research applications, including its use as a catalyst in organic reactions, as a ligand in coordination chemistry, as a probe for studying enzyme kinetics, and as a substrate for studying the structure and function of proteins.

Scientific Research Applications

Catalysis in Organic Reactions

1-p-Tolyl-ethanone oxime, similar to other ethanone oximes, demonstrates significant potential in catalysis. For instance, oxoperoxo molybdenum(VI) and tungsten(VI) complexes with 1-(2′-hydroxyphenyl) ethanone oxime have been synthesized. These complexes function as efficient catalysts in the oxidation of olefins, alcohols, sulfides, and amines, using hydrogen peroxide as the terminal oxidant. This approach is noted for being environmentally benign and cost-effective (Gharah et al., 2009).

Structural Studies and Hydrogen Bonding Networks

Ethanone oximes, including derivatives similar to 1-p-Tolyl-ethanone oxime, have been the subject of structural studies. For example, 1,2-Diaryl(3-pyridyl)ethanone oximes have been synthesized, and their structural analysis in solution and solid state revealed intricate hydrogen bonding networks. These studies are crucial for understanding the molecular interactions and properties of such compounds (Alcalde et al., 2008).

Molecular Conformation Analysis

The conformation of certain ethanone oximes has been analyzed to understand their molecular features better. For example, the conformation of tetrahydropyridinyl oxime cognition activators, similar in structure to 1-p-Tolyl-ethanone oxime, has been studied using X-ray diffraction and quantum mechanical methods. This research provides valuable insights into the structural properties and potential pharmaceutical applications of these compounds (Bandoli et al., 1991).

Photocleavage of DNA

Certain derivatives of ethanone oximes, such as p-pyridine sulfonyl ethanone oxime derivatives, have been found to be efficient DNA photocleavage agents. These compounds exhibit activity under various conditions and show promising potential for biotechnological and medical applications (Andreou et al., 2016).

Metal Complex Formation

1-p-Tolyl-ethanone oxime can potentially form complexes with various metals, similar to other ethanone oximes. The formation of such complexes is important for understanding the coordination chemistry and potential applications of these compounds in areas like catalysis and materials science. For instance, Ni(II) complexes of 1-(2-Pyridinyl)Ethanone Oxime have been synthesized and studied (Riggle et al., 1992).

properties

IUPAC Name

(NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAUYUMBCPRWED-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-p-Tolyl-ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Ou, S Espinosa, HJ Melendez… - The Journal of …, 2013 - ACS Publications
Highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines were synthesized by the borane-mediated reduction of single-isomeric (E)- and (Z)-O-benzyloxime ethers using the stable …
Number of citations: 26 pubs.acs.org
L Manzi, AS Barrow, D Scott, R Layfield… - Nature …, 2016 - nature.com
Specific interactions between proteins and their binding partners are fundamental to life processes. The ability to detect protein complexes, and map their sites of binding, is crucial to …
Number of citations: 71 www.nature.com
M Watanabe, Y Kashiwame, S Kuwata, T Ikariya - 2012 - Wiley Online Library
We have synthesized a series of organometallic oxime complexes as novel metal–ligand cooperating bifunctional catalysts. The reaction of [{Cp*IrCl(μ 2 ‐Cl)} 2 ] with ketoximes in the …
D Méndez-Sánchez, I Lavandera, V Gotor… - Organic & …, 2017 - pubs.rsc.org
The efficient transformation of benzylamines into the corresponding oximes has been described by means of a chemoenzymatic process. This strategy is based on a two-step sequence …
Number of citations: 17 pubs.rsc.org
王磊 - 2016 - eprints.lib.hokudai.ac.jp
Viewed from the synthetic procedures of TPD, the construction of diaziridine from tosyloxime is a crucial step to afford the three-membered ring of diazirine. Under the further oxidation, …
Number of citations: 6 eprints.lib.hokudai.ac.jp
T Yang - 2019 - search.proquest.com
Serotonin GPCR subtype 2C (5-HT2CR) plays an important role in reducing the rate of relapse in drug addiction by regulating neuronal firing in dopaminergic reward pathway. When …
Number of citations: 2 search.proquest.com
P Zaware - 2016 - search.proquest.com
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PPAR AGONISTS AS ANTIHYPERGLYCEMIC AND ANTIHYPERLIPIDEMIC AGENTS A Thesis Submitted to The …
Number of citations: 0 search.proquest.com
L Wang, T Yoshida, Y Muto, Y Murai… - European journal of …, 2015 - Wiley Online Library
Saccharin is one of the most common artificial sweeteners that has a bitter taste at high concentrations. Currently, there are no detailed functional analyses of these gustatory receptors. …
OV Serdyuk, F Hampel, VT Abaev - Chemistry of Heterocyclic Compounds, 2020 - Springer
A new method for the preparation of isoxazolylvinyl ketones related to potential cytotoxic agents has been developed. In the first step, the reaction of furfuryl ketones with hydroxylamine …
Number of citations: 4 link.springer.com
Z Zhu, X Tang, X Li, W Wu, G Deng… - The Journal of Organic …, 2016 - ACS Publications
An efficient strategy for synthesis of isoquinolines via Pd(II)-catalyzed cyclization reaction of oximes with vinyl azides or homocoupling of oximes is reported. Oximes could serve as a …
Number of citations: 68 pubs.acs.org

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